Lumefantrine

Übersicht

Beschreibung

Lumefantrine is a complex organic compound known for its unique chemical structure and properties. It is commonly used as a reagent in chemical reactions, a precursor for the synthesis of other compounds, and a research tool in pharmacology. This compound has also been investigated for its potential therapeutic properties in various diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lumefantrine typically involves multiple steps. One common method includes the reaction of 2,7-dichloro-9H-fluoren-4-yl with 4-chlorobenzylidene in the presence of a base to form an intermediate. This intermediate is then reacted with dibutylamine and ethanol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Lumefantrine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Lumefantrine has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

Biology: Investigated for its potential effects on biological systems and its role in cellular processes.

Medicine: Studied for its potential therapeutic properties in treating various diseases, including its role as an antimalarial agent.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of Lumefantrine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

- Lumefantrine

- 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]-4-fluorenyl]ethanol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical structure and properties.

Biologische Aktivität

Lumefantrine is an antimalarial drug primarily used in combination with artemether as part of the artemisinin-based combination therapy (ACT) for treating uncomplicated malaria caused by Plasmodium falciparum. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, resistance patterns, and case studies that highlight its clinical applications and challenges.

Pharmacokinetics and Bioavailability

This compound exhibits a complex pharmacokinetic profile characterized by its absorption, distribution, metabolism, and elimination. The bioavailability of this compound is significantly influenced by food intake, necessitating administration with a high-fat meal to enhance absorption. A study demonstrated that solid dispersion formulations of this compound increased its bioavailability up to 48-fold compared to conventional formulations when taken with food .

Key Pharmacokinetic Parameters

| Parameter | Conventional Formulation | SDF Variant 1 | SDF Variant 2 |

|---|---|---|---|

| Cmax (ng/ml) | 260 ± 143 | 29.7 | N/A |

| AUC (μg·h/ml) | 7.15 ± 2.27 | 568 | N/A |

| Bioavailability | Baseline | ~48-fold higher | ~24-fold higher |

The pharmacokinetic study indicated that the mean maximum concentration (Cmax) and area under the curve (AUC) were markedly enhanced in the solid dispersion formulations, suggesting improved therapeutic efficacy .

Efficacy in Clinical Settings

This compound's efficacy has been evaluated in various clinical studies. A retrospective analysis in Stockholm reported an effectiveness rate of 94.7% for the artemether-lumefantrine (AL) combination. However, treatment failures were noted among specific populations, particularly in non-immune travelers, raising concerns about subtherapeutic concentrations and potential resistance .

Case Studies

- Case Study in Benin City : Three patients treated with AL exhibited treatment failure due to possible artemisinin resistance and counterfeit drugs. Despite adequate dosing, these patients showed persistent parasitemia after treatment initiation .

- Efficacy Comparison : In a randomized trial comparing AL with dihydroartemisinin-piperaquine among children in Kenya, AL demonstrated significant efficacy but required continuous monitoring to prevent resistance development .

Resistance Patterns

Resistance to this compound and other components of ACTs is a growing concern. Research indicates that while P. falciparum has shown some resistance to artemisinin derivatives, this compound remains effective against resistant strains when used in combination therapies . Genetic markers associated with resistance have been identified; however, studies show that this compound's efficacy is not significantly impaired by these mutations .

Safety Profile

The safety profile of this compound is generally favorable; however, rare adverse effects have been documented. A study indicated a potential link between artemether-lumefantrine treatment and irreversible hearing loss in some patients . Continuous monitoring for adverse effects is essential, especially in vulnerable populations.

Eigenschaften

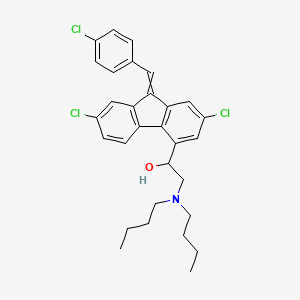

IUPAC Name |

2-(dibutylamino)-1-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861046 | |

| Record name | 2-(Dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204133-10-8 | |

| Record name | 2-(Dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.